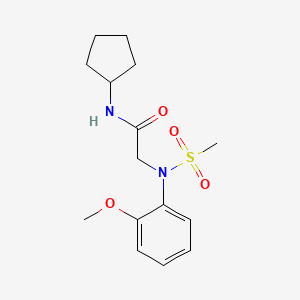

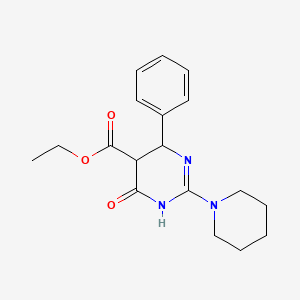

![molecular formula C12H10N4O B5536373 5-甲基-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮](/img/structure/B5536373.png)

5-甲基-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮

描述

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including 5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, involves complex chemical processes that often require hybrid catalysts to achieve desired outcomes. A literature review reveals the importance of hybrid catalysts in the synthesis of such compounds. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, which are employed for the development of substituted derivatives through one-pot multicomponent reactions. The synthesis pathways and the role of hybrid catalysts have been extensively studied, emphasizing their efficiency and environmental friendliness in facilitating the synthesis of pyrazolo[3,4-d]pyrimidine scaffolds (Parmar, Vala, & Patel, 2023).

Molecular Structure Analysis

The molecular structure of 5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is characterized by its fused ring system, which closely resembles that of purines. This resemblance to purines is crucial for its potential therapeutic applications, as it allows the compound to interact with biological targets in a manner similar to natural purine bases. Studies focusing on the structural aspects of these compounds underline their synthetic versatility and potential as building blocks for developing drug-like candidates with a broad range of medicinal properties.

Chemical Reactions and Properties

Chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse and include various substitutions, additions, and cyclization reactions. The reactivity of these compounds makes them valuable building blocks for the synthesis of heterocyclic compounds, including dyes and various classes of heterocycles. The unique reactivity of these compounds under mild reaction conditions highlights their significance in synthetic organic chemistry and their potential for generating a wide range of functional molecules (Gomaa & Ali, 2020).

科学研究应用

抗炎特性

5-甲基-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮及其衍生物因其潜在的抗炎特性而受到探索。研究表明,某些衍生物表现出显着的抗炎作用,而溃疡生成活性最小。例如,El-Tombary (2013) 合成了吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物,发现某些化合物,如 5-{[4-(4-溴苯基)-3-(4-氯苯基)-1,3-噻唑-2(3H)-亚烷基]氨基}-6-甲基-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮,显示出与参考药物吲哚美辛相当的活性,而溃疡生成作用最小 (El-Tombary, 2013)。

抗菌和抗真菌活性

几项研究报告了吡唑并[3,4-d]嘧啶-4-酮衍生物的合成和评价,用于抗菌和抗真菌活性。例如,El-sayed 等人。(2017) 合成了 4-取代-1-苯基-1H-吡唑并[3,4-d]嘧啶衍生物,发现一些化合物对各种细菌和真菌菌株表现出中等到显着的抗菌活性 (El-sayed 等人,2017)。此外,Wang 等人。(2004) 合成了 6-烷基氨基-3-烷基硫代-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物,其中一些衍生物表现出良好的杀真菌活性 (Wang 等人,2004)。

抗癌特性

衍生自 5-甲基-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮的化合物也因其潜在的抗癌特性而受到研究。Abdellatif 等人。(2014) 的一项研究合成了各种衍生物,并评估了它们对 MCF-7 人乳腺癌细胞系的抗肿瘤活性,发现几乎所有测试的化合物都显示出抗肿瘤活性。特别是,3,6-二甲基-5-(4-硝基亚苄基氨基)-1-苯基-1,5-二氢-吡唑并[3,4-d]嘧啶-4-酮显示出最强的抑制活性 (Abdellatif 等人,2014)。

缓蚀

除了生物医学应用外,5-甲基-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮的衍生物因其在工业应用中的潜力而受到研究,特别是在缓蚀方面。Abdel Hameed 等人。(2020) 研究了某些衍生物的缓蚀性能,发现它们有效抑制了钢表面的腐蚀,效率随着抑制剂浓度的增加而提高 (Abdel Hameed 等人,2020)。

未来方向

The development of new drugs and therapies often involves the synthesis and study of novel chemical compounds. Pyrazolo[3,4-d]pyrimidine derivatives, such as “5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one”, could potentially be explored for their therapeutic potential in the future .

属性

IUPAC Name |

5-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c1-15-8-13-11-10(12(15)17)7-14-16(11)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGGUOUTFBULGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672360 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Methyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6aS)-5-(2-chloro-6-fluoro-3-methylbenzoyl)-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5536309.png)

![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)

![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)

![5-butyl-4-ethyl-2-{2-[3-hydroxy-3-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536331.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)

![9-(1,2,3,4-tetrahydro-8-quinolinylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5536355.png)

![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)